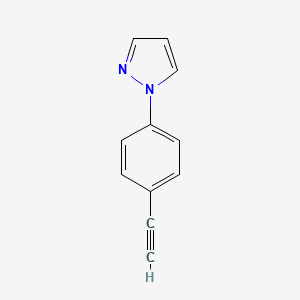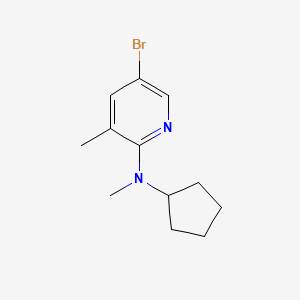
5-Bromo-N-cyclopentyl-N,3-dimethylpyridin-2-amine
Vue d'ensemble
Description
“5-Bromo-N,3-dimethylpyridin-2-amine” is a research chemical with the CAS Number: 245765-66-6 . It has a molecular weight of 201.07 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “5-Bromo-N,3-dimethylpyridin-2-amine” is 1S/C7H9BrN2/c1-5-3-6 (8)4-10-7 (5)9-2/h3-4H,1-2H3, (H,9,10) .Physical And Chemical Properties Analysis
“5-Bromo-N,3-dimethylpyridin-2-amine” is a solid . It should be stored in a refrigerator .Applications De Recherche Scientifique
Chemical Reactions and Synthesis
- 5-Bromo-N,N-dimethylpyrimidin-2-amine is used in the synthesis of N,N,N',N'-tetramethyl-4,5'-bipyrimidine-2,2'-diamine. It has been studied for its role in forming various bipyrimidines through chemical reactions (Kowalewski et al., 1981).
- It is also involved in selective amination reactions catalyzed by a palladium-Xantphos complex, which predominantly produces amino pyridine products (Ji, Li, & Bunnelle, 2003).
Mechanistic Studies in Chemical Reactions
- Research on N-oxides of pyridines, including derivatives of 5-Bromo-N-cyclopentyl-N,3-dimethylpyridin-2-amine, has explored the mechanisms of formation of various amino compounds through SNAr2 and other reactions (Martens & Hertog, 2010).
- Studies on the amination of alkyl substituted halogenopyridines, including this compound, have indicated the formation of derivatives of didehydropyridine as intermediates, contributing to the understanding of substituent effects in aminations (Does & Hertog, 2010).
X-ray Crystallography Analysis
- X-ray crystallography has been used to study the regioselective displacement reaction of ammonia with derivatives of this compound, providing insights into the formation of specific aminopyrimidines (Doulah et al., 2014).
Comparative Reactivity Studies
- Comparative studies on the reactivity of halogeno-pyrimidines, including bromopyrimidines derived from this compound, have been conducted to understand differences in reaction rates and product formation (Arantz & Brown, 1971).
Synthesis of Novel Compounds
- The compound has been utilized in the synthesis of novel heterocyclic compounds, such as benzothiophens and pyrroles, contributing to the development of new chemical entities (Chapman et al., 1968).
Amination Mechanism Studies
- Research on the amination of bromopyrimidines, including this compound, has led to insights into mechanisms like the SN(ANRORC)-mechanism, furthering our understanding of nucleophilic aromatic substitution reactions (Kroon & Plas, 2010).
Safety and Hazards
Propriétés
IUPAC Name |
5-bromo-N-cyclopentyl-N,3-dimethylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c1-9-7-10(13)8-14-12(9)15(2)11-5-3-4-6-11/h7-8,11H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHZXWWHMDHCOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N(C)C2CCCC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






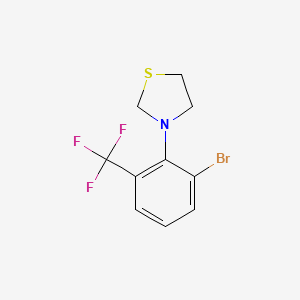

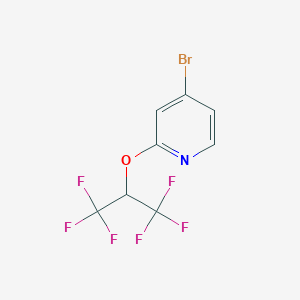
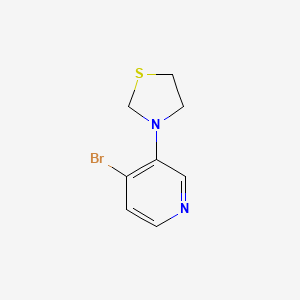
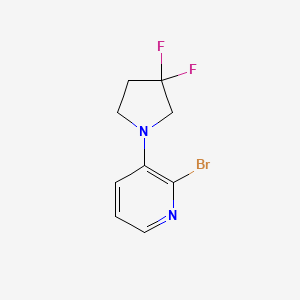
![4-[2-[(6-Bromo-3-pyridyl)oxy]ethyl]morpholine](/img/structure/B1411709.png)
![2-[4-(2,2-Difluoroethoxy)phenyl]ethanol](/img/structure/B1411710.png)
![1-[(3,5-Dibromopyridin-2-yl)methyl]azetidin-3-amine](/img/structure/B1411711.png)
